![molecular formula C13H12ClF4N3OS B2776607 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 2418669-60-8](/img/structure/B2776607.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride
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Overview
Description
The compound contains several functional groups including an aminomethyl group (-NH2CH2-), a trifluoromethyl group (-CF3), and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of fluorine atoms could significantly affect the compound’s electronic structure due to fluorine’s high electronegativity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aminomethyl and trifluoromethyl groups, as well as the thiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications
- EN300-26676698 has been used in the one-pot synthesis of trifluoromethyl amines. Researchers have developed a method using CF3SO2Na (sodium trifluoromethanesulfinate) to introduce trifluoromethyl groups into secondary amines. The method is advantageous due to its functional group tolerance, mild conditions, and use of inexpensive or easy-to-handle materials .
- Building upon the trifluoromethylation strategy, EN300-26676698 has been extended to the configuration of perfluoroalkyl amines. Researchers successfully employed RfSO2Na (sodium perfluoroalkanesulfinate) to achieve this synthesis. The method complements existing strategies for perfluoroalkyl amine synthesis .
- EN300-26676698 could find applications in functionalizing carbon-based nanomaterials (CNMs). CNMs, such as fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs), are widely studied for their scientific and industrial potential. Incorporating EN300-26676698 into CNMs may enhance their properties or enable new applications .
Trifluoromethylation of Amines
Perfluoroalkyl Amines Synthesis
Functionalization of Carbon Nanomaterials
Future Directions
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-12(21)10-11(13(15,16)17)22-6-20-10;/h1-3,6H,4-5,18H2,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRQEQQAVBBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CNC(=O)C2=C(SC=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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